molecular formula C26H48O12 B13419193 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate

Cat. No.: B13419193
M. Wt: 552.7 g/mol
InChI Key: NZQRDYKEEPQCSI-TXVOJWACSA-N
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Description

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate is a complex carbohydrate derivative It is composed of two glucose molecules linked together with a tetradecanoate (myristate) ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate typically involves the esterification of a disaccharide with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the ester bond between the disaccharide and tetradecanoic acid. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

    Substitution: Reagents like acyl chlorides or alkyl halides.

Major Products Formed

    Hydrolysis: Disaccharide and tetradecanoic acid.

    Oxidation: Gluconic acid derivatives.

    Substitution: Various substituted glucose derivatives.

Scientific Research Applications

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed by enzymes such as esterases, releasing glucose and tetradecanoic acid. The glucose can then enter glycolytic pathways, providing energy to cells, while the tetradecanoic acid can be metabolized through fatty acid oxidation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate is unique due to the presence of the tetradecanoate ester group, which imparts distinct physicochemical properties and potential biological activities compared to other disaccharides .

Properties

Molecular Formula

C26H48O12

Molecular Weight

552.7 g/mol

IUPAC Name

[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] tetradecanoate

InChI

InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(29)37-25-23(34)21(32)24(17(15-28)36-25)38-26-22(33)20(31)19(30)16(14-27)35-26/h16-17,19-28,30-34H,2-15H2,1H3/t16-,17?,19-,20+,21?,22-,23-,24-,25+,26-/m1/s1

InChI Key

NZQRDYKEEPQCSI-TXVOJWACSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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